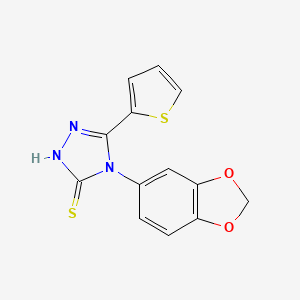![molecular formula C19H32N2O3 B6121252 7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121252.png)
7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of spirocyclic compounds and has a unique structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, studies have suggested that it may work by inhibiting the activity of specific enzymes that are involved in cancer cell growth and proliferation. It may also induce apoptosis by activating specific signaling pathways in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one has several biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cancer cell growth and proliferation. It can also induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its unique structure, potential therapeutic properties, and ability to inhibit cancer cell growth and induce apoptosis. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one. These include:
1. Further studies to fully understand its mechanism of action and potential side effects.
2. Development of new drug formulations based on this compound for cancer therapy.
3. Investigation of its potential use in other therapeutic areas, such as neurological disorders.
4. Further exploration of its structure-activity relationship to identify more potent analogs.
5. Investigation of its potential use as a diagnostic tool for cancer detection.
Conclusion
7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one is a promising compound that has gained attention in scientific research due to its potential therapeutic properties. It has been studied for its ability to inhibit cancer cell growth and induce apoptosis, making it a potential candidate for the development of new cancer therapies. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential use in other therapeutic areas.
Méthodes De Synthèse
The synthesis of 7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one involves a series of chemical reactions. The starting materials are cyclohexanone, 2-bromoethylamine hydrobromide, and 2-methoxyacetyl chloride. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and oxidation, to yield the final product.
Applications De Recherche Scientifique
7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
7-(2-cyclohexylethyl)-2-(2-methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3/c1-24-14-17(22)21-13-10-19(15-21)9-5-11-20(18(19)23)12-8-16-6-3-2-4-7-16/h16H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISFEMKGDNTVEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2(C1)CCCN(C2=O)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-5-phenyl-2,4(3H,5H)-furandione](/img/structure/B6121174.png)

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B6121185.png)
![4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-ethyl-2-piperazinone](/img/structure/B6121186.png)
![3-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B6121207.png)
![N-(2-isopropoxyethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6121209.png)
![4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B6121225.png)
![1-[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B6121231.png)
![N-1,3-benzodioxol-5-yl-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6121244.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-N-(3-fluorophenyl)-3-piperidinamine](/img/structure/B6121255.png)
![3-{7-[3-(dimethylamino)propyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-naphthol](/img/structure/B6121261.png)
![1-[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B6121268.png)
![2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6121271.png)
